molecular formula C55H104O6 B14142235 Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate CAS No. 59891-29-1

Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate

Cat. No.: B14142235
CAS No.: 59891-29-1
M. Wt: 861.4 g/mol
InChI Key: WRXCJQWYSUUELD-IMVLJIQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually catalyzed by an acid or base, and the conditions often include elevated temperatures and the removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where glycerol and fatty acids are mixed and heated in the presence of a catalyst. The reaction is monitored and controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate involves its metabolism in the body. The compound is broken down by lipases into glycerol and fatty acids, which are then utilized for energy production or stored as fat. The molecular targets include enzymes involved in lipid metabolism, such as lipases and acyl-CoA synthetases .

Properties

CAS No.

59891-29-1

Molecular Formula

C55H104O6

Molecular Weight

861.4 g/mol

IUPAC Name

[2-hexadecanoyloxy-3-[(E)-octadec-9-enoyl]oxypropyl] octadecanoate

InChI

InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25,27,52H,4-24,26,28-51H2,1-3H3/b27-25+

InChI Key

WRXCJQWYSUUELD-IMVLJIQESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

melting_point

40 - 41 °C

physical_description

Solid

Origin of Product

United States

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